N-1,3-benzodioxol-5-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a dichlorophenyl group, and a methanesulfonamido linkage, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the methanesulfonamido linkage under controlled conditions, often using sulfonyl chlorides and amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity, affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in its overall structure and applications.
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-yl]amino}acetamide: Another compound with a benzodioxole moiety, used in different research contexts.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is unique due to its combination of a benzodioxole moiety, a dichlorophenyl group, and a methanesulfonamido linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16Cl2N2O5S |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]acetamide |
InChI |
InChI=1S/C17H16Cl2N2O5S/c1-27(23,24)21(8-11-2-4-13(18)14(19)6-11)9-17(22)20-12-3-5-15-16(7-12)26-10-25-15/h2-7H,8-10H2,1H3,(H,20,22) |
InChI Key |
JPOAZEUSAZCDBM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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